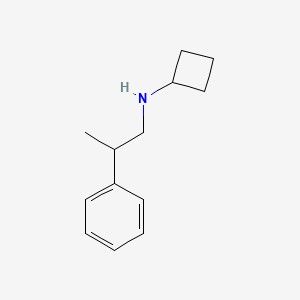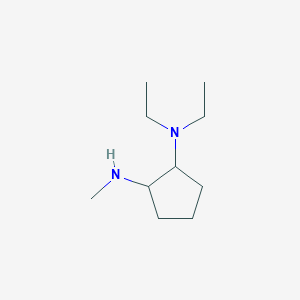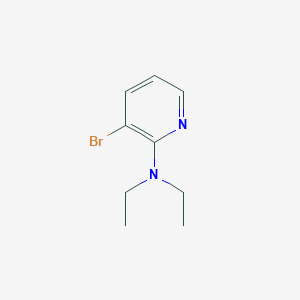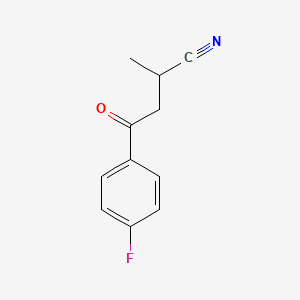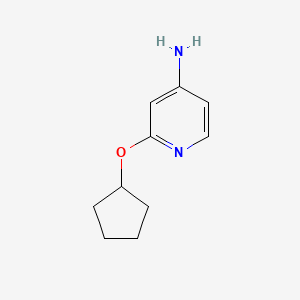
2-(Cyclopentyloxy)pyridin-4-amine
説明
2-(Cyclopentyloxy)pyridin-4-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
: New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities : Design, Synthesis, and Antitumor Activity of New N 4-Alkyl- N 2-Phenyl-Pyrrolo [3,2- d ]Pyrimidine-2,4-Diamine Derivatives as CDK6 Inhibitors : How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro … : 2-(Cyclopentyloxy)pyridin-4-amine | BLD Pharm : This compound | Ambeed : 3-(cyclopentyloxy)pyridin-2-amine | 1152595-98-6 - MilliporeSigma : This compound | 1247459-58-0 - ChemicalBook
生化学分析
Biochemical Properties
2-(Cyclopentyloxy)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to exhibit antiproliferative activity against breast cancer cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PLK4 can disrupt centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as PLK4, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular functions. Additionally, the compound may interact with other proteins and receptors, further influencing cellular processes. Understanding these molecular interactions is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it exhibits good plasma stability and liver microsomal stability . These properties ensure that the compound remains active over extended periods, making it suitable for in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes may play a role in its oxidation and reduction . These metabolic reactions can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-cyclopentyloxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVCHTPZJRHVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


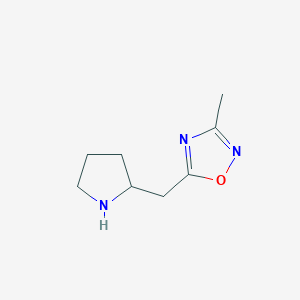
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

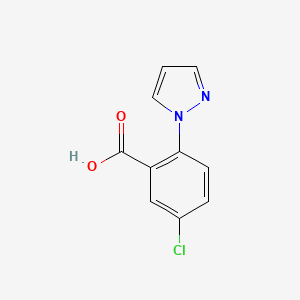
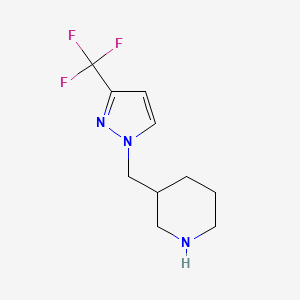
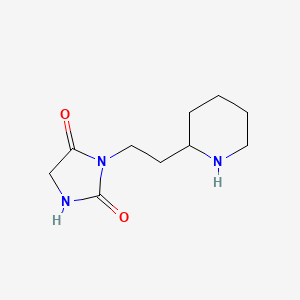
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464459.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)
